molecular formula C7H8O4S B3052304 2-Hydroxy-3-methylbenzenesulfonic acid CAS No. 4016-01-7

2-Hydroxy-3-methylbenzenesulfonic acid

Cat. No.: B3052304
CAS No.: 4016-01-7
M. Wt: 188.2 g/mol
InChI Key: ODEFERITUOZPHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the second and third positions of the benzene ring, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbenzenesulfonic acid can be synthesized through the sulfonation of 2-hydroxy-3-methylbenzene (also known as o-cresol). The reaction typically involves the use of sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction parameters such as temperature, concentration, and flow rates. The resulting product is then purified through crystallization or distillation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of sulfonates or sulfinates.

    Substitution: Introduction of halogen or nitro groups at specific positions on the benzene ring.

Scientific Research Applications

2-Hydroxy-3-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding sulfonation processes in biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution, while the sulfonic acid group can engage in acid-base reactions and act as a strong electron-withdrawing group, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

    2-Hydroxybenzenesulfonic acid: Lacks the methyl group, resulting in different reactivity and solubility properties.

    3-Methylbenzenesulfonic acid: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding and nucleophilic substitution reactions.

    4-Hydroxy-3-methylbenzenesulfonic acid: The hydroxyl group is positioned differently, leading to variations in chemical behavior and applications.

Uniqueness: 2-Hydroxy-3-methylbenzenesulfonic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-hydroxy-3-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEFERITUOZPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068729
Record name o-Cresol-4(or 6)-sulfonic acid
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Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4016-01-7, 52277-26-6
Record name 2-Hydroxy-3-methylbenzenesulfonic acid
Source CAS Common Chemistry
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Record name 2-Hydroxy-3-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2(or 4)-hydroxy-3-methyl-
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Record name Benzenesulfonic acid, 2(or 4)-hydroxy-3-methyl-
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Record name o-Cresol-4(or 6)-sulfonic acid
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Record name 2-hydroxy-3-methylbenzenesulphonic acid
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Record name 2-HYDROXY-3-METHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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